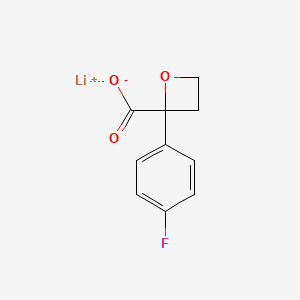
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate is a chemical compound with a unique structure that combines a lithium ion with a 2-(4-fluorophenyl)oxetane-2-carboxylate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate typically involves the reaction of 2-(4-fluorophenyl)oxetane-2-carboxylic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include lithium hydroxide or lithium carbonate, and the reaction is often conducted in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control .
化学反应分析
Types of Reactions
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols or other reduced forms of the compound .
科学研究应用
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lithium-based drug.
作用机制
The mechanism of action of Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the 2-(4-fluorophenyl)oxetane-2-carboxylate moiety can interact with enzymes and receptors. These interactions can lead to changes in cellular functions and therapeutic effects .
相似化合物的比较
Similar Compounds
- Lithium 2-(4-chlorophenyl)oxetane-2-carboxylate
- Lithium 2-(4-bromophenyl)oxetane-2-carboxylate
- Lithium 2-(4-methylphenyl)oxetane-2-carboxylate
Uniqueness
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C10H8FLiO3 |
|---|---|
分子量 |
202.1 g/mol |
IUPAC 名称 |
lithium;2-(4-fluorophenyl)oxetane-2-carboxylate |
InChI |
InChI=1S/C10H9FO3.Li/c11-8-3-1-7(2-4-8)10(9(12)13)5-6-14-10;/h1-4H,5-6H2,(H,12,13);/q;+1/p-1 |
InChI 键 |
BFOUCLBWEBZARM-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1COC1(C2=CC=C(C=C2)F)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


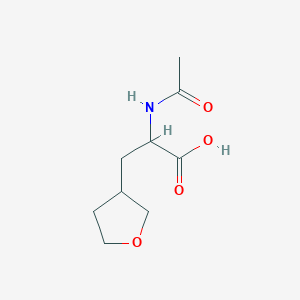
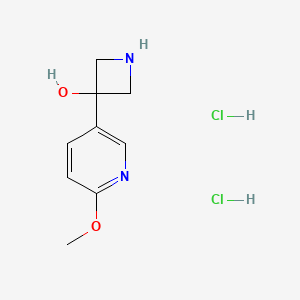
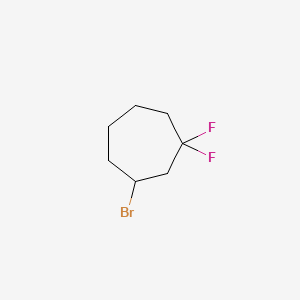
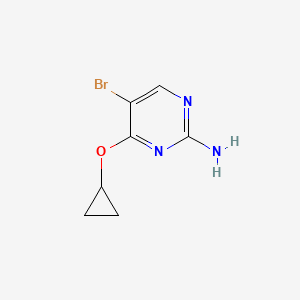
![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
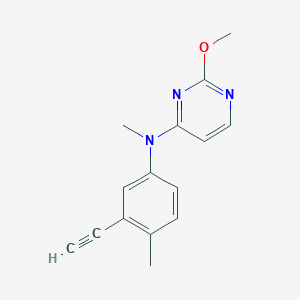
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
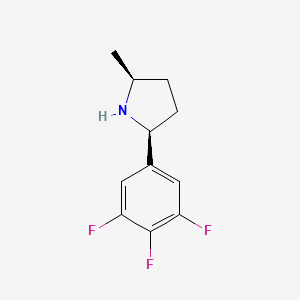
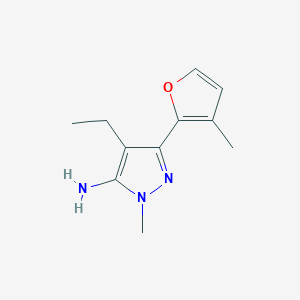
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
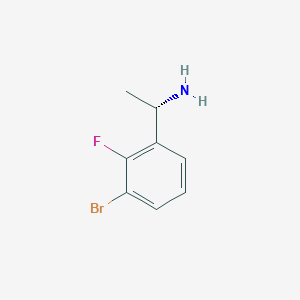
![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)

